molecular formula C6H13ClN2O B582410 N-methylpyrrolidine-3-carboxamide hydrochloride CAS No. 1361115-18-5

N-methylpyrrolidine-3-carboxamide hydrochloride

Cat. No. B582410
CAS RN: 1361115-18-5
M. Wt: 164.633
InChI Key: SYMPKWNKZJQQIH-UHFFFAOYSA-N
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Description

“N-methylpyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1821771-15-6 . It has a molecular weight of 164.63 . The IUPAC name for this compound is (S)-N-methylpyrrolidine-3-carboxamide hydrochloride . It is stored at a temperature of 4 degrees Celsius and is available in the form of a powder .


Synthesis Analysis

N-methylpyrrolidine has been used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones . The synthesis was achieved with impressive yields, in the presence of EtOH as a solvent, by means of a convenient and elegant condensation reaction between different aryl glyoxal monohydrates and guanidine hydrochloride under reflux conditions .


Molecular Structure Analysis

The InChI code for “N-methylpyrrolidine-3-carboxamide hydrochloride” is 1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1 . The InChI key is SYMPKWNKZJQQIH-JEDNCBNOSA-N .


Chemical Reactions Analysis

The compound has been involved in condensation reactions with aryl glyoxal monohydrates and guanidine hydrochloride . The reaction was catalyzed by N-methylpyrrolidine and resulted in the formation of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones .


Physical And Chemical Properties Analysis

“N-methylpyrrolidine-3-carboxamide hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 164.63 .

Scientific Research Applications

Synthesis and Neuroleptic Activity

The compound N-methylpyrrolidine-3-carboxamide hydrochloride has been examined for its potential neuroleptic activity. One study synthesized various benzamides, including derivatives of N-methylpyrrolidine, and assessed their inhibitory effects on apomorphine-induced stereotypic behavior in rats. The findings indicated a significant correlation between the structure of these compounds and their neuroleptic activity, suggesting potential applications in the treatment of psychosis (Iwanami et al., 1981).

Herbicide Toxicity and Crop Protection

Another significant application of N-methylpyrrolidine-3-carboxamide hydrochloride derivatives is in agriculture, specifically in enhancing crop tolerance under herbicide toxicity stress. A study demonstrated that certain derivatives remarkably protected crops from herbicide injuries by increasing glutathione content and glutathione S transferase activity, providing a potential pathway for developing novel safeners (Ye et al., 2019).

Metabolic Pathways and Drug Degradation

Research has also been conducted on the metabolic pathways and drug degradation involving N-methylpyrrolidine derivatives. One study explored the degradation of the beta-lactam ring in cefepime, leading to the release of N-methylpyrrolidine and its rapid metabolic clearance through oxidation to N-oxide (Forgue et al., 1987). This research can provide insights into drug metabolism and the design of pharmaceuticals with optimal pharmacokinetic profiles.

Potential Role in Anti-inflammatory Responses

The compound has also been explored for its potential role in anti-inflammatory responses. A study investigated the effects of certain ligands, including N-methylpyrrolidine derivatives, in reducing paw oedema induced by carrageenan in mice. The results indicated an in vivo anti-inflammatory property, suggesting a therapeutic application in the treatment of inflammation-related conditions (Torres et al., 1999).

Impact on Anxiolytic Behavior

Moreover, N-methylpyrrolidine derivatives have been studied for their impact on anxiolytic behavior. A study analyzing the metabolism of a novel anxiolytic GML-1 in rat blood plasma identified the main pathways of metabolism, including oxidative reactions yielding hydroxylated, methylated, and demethylated metabolites (Novitskii et al., 2018). This research is crucial for understanding the pharmacodynamics and therapeutic potential of these compounds.

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methylpyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMPKWNKZJQQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpyrrolidine-3-carboxamide hydrochloride

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